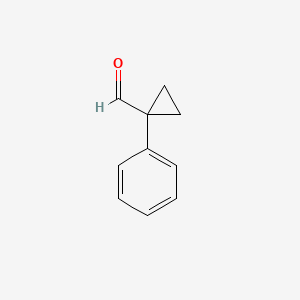

1-Phenylcyclopropanecarbaldehyde

説明

Significance of Cyclopropane-Containing Aldehydes in Organic Synthesis

Cyclopropane-containing molecules are of great importance in organic chemistry. The three-membered ring, the smallest possible carbocycle, is a structural motif found in numerous natural products and has been extensively used as a reactive intermediate in the synthesis of complex molecular structures. beilstein-journals.orgfoodb.ca The inherent ring strain of cyclopropanes makes them susceptible to reactions that are not readily accessible to their acyclic or larger-ring counterparts.

Aldehydes containing a cyclopropane (B1198618) ring are particularly valuable building blocks in organic synthesis. beilstein-journals.org The aldehyde group is one of the most versatile functional groups, participating in a vast array of transformations such as nucleophilic additions, oxidations, reductions, and condensation reactions. The presence of the adjacent cyclopropane ring can influence the stereochemical outcome of these reactions and provides a latent source of reactivity that can be unleashed under specific conditions to generate more complex carbocyclic or heterocyclic frameworks. The synthesis of cyclopropanes can be achieved through various methods, including transition-metal-catalyzed decomposition of diazo compounds and the Simmons-Smith cyclopropanation. foodb.cayoutube.com

Historical Context of 1-Phenylcyclopropanecarbaldehyde in Mechanistic Studies

Phenyl-substituted cyclopropanes have historically served as powerful mechanistic probes for investigating chemical reactions. beilstein-journals.org The unique electronic properties of the phenyl group, combined with the geometric constraints and strain of the cyclopropane ring, allow these molecules to report on the nature of reactive intermediates. For instance, the stereochemistry of a substituted cyclopropane ring can be used to detect the formation of cationic intermediates. If a reaction proceeds through a cyclopropylcarbinyl cation, rapid isomerization between cis and trans isomers of the cyclopropane is often observed. beilstein-journals.org

In the context of rearrangement reactions, such as gold(I)-catalyzed sigmatropic rearrangements, stereochemically defined cyclopropanes are employed to gather data on the reversibility and concertedness of these processes. beilstein-journals.orgoregonstate.edu By modifying the electronic properties of the phenyl group (e.g., by introducing electron-donating or electron-withdrawing substituents), researchers can modulate the reactivity of the system and gain deeper insight into the structure-reactivity relationships of the intermediates involved. beilstein-journals.org While specific historical studies focusing solely on this compound are not extensively documented in seminal literature, its structural motif is representative of the types of molecules that have been instrumental in elucidating complex reaction mechanisms, particularly those involving cationic species and pericyclic reactions.

Overview of Current Research Landscape on this compound

Current research continues to explore the synthetic utility of this compound and related structures. It is recognized as a useful intermediate in the preparation of a variety of organic compounds, including pharmaceuticals and other fine chemicals. hmdb.ca The reactivity of the aldehyde group allows for its conversion into a wide range of other functionalities, while the phenylcyclopropyl moiety can be carried through several synthetic steps or can be induced to rearrange into other cyclic systems.

For example, substituted 1,1-divinyl-2-phenylcyclopropanes, which can be conceptually derived from this compound, have been shown to undergo a rich variety of thermal and radical-mediated rearrangement reactions. These include vinylcyclopropane (B126155) rearrangements and tandem aromatic Cope-ene rearrangements, leading to diverse and complex molecular architectures. This suggests that this compound and its derivatives are valuable starting materials for the construction of intricate polycyclic systems. The versatility of the reactions and the diversity of the products indicate that substituted cyclopropanes hold significant potential as key intermediates in modern synthetic strategies.

Table 2: Expected Spectroscopic Data for this compound This table outlines the expected characteristic signals based on the compound's functional groups. Note: These are general ranges and specific values can vary based on solvent and experimental conditions.

| Spectroscopy | Functional Group | Expected Signal Characteristics | Source(s) |

| IR | Aldehyde C=O | Strong absorption at ~1690-1715 cm⁻¹ | core.ac.uk |

| Aromatic C=C | Medium absorptions at ~1450-1600 cm⁻¹ | core.ac.uk | |

| Aromatic C-H | Stretching at ~3000-3100 cm⁻¹ | core.ac.uk | |

| Cyclopropyl (B3062369) C-H | Stretching at ~3000-3100 cm⁻¹ | core.ac.uk | |

| ¹H NMR | Aldehyde (-CHO) | Singlet at δ ~9-10 ppm | careerendeavour.com |

| Aromatic (Ph-H) | Multiplets at δ ~7-8 ppm | careerendeavour.com | |

| Cyclopropyl (-CH₂CH₂-) | Multiplets at δ ~1-2 ppm | careerendeavour.com | |

| ¹³C NMR | Aldehyde (C=O) | Signal at δ ~190-200 ppm | oregonstate.edu |

| Aromatic (Ph-C) | Signals at δ ~125-140 ppm | oregonstate.edu | |

| Cyclopropyl (quaternary C) | Signal at δ ~30-40 ppm | oregonstate.edu | |

| Cyclopropyl (-CH₂-) | Signal at δ ~10-20 ppm | oregonstate.edu |

Structure

3D Structure

特性

IUPAC Name |

1-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKJEFTTNCUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451602 | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-88-7 | |

| Record name | 1-Phenylcyclopropanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylcyclopropanecarbaldehyde and Its Analogues

General Synthetic Approaches to Cyclopropanecarbaldehydes

The construction of the cyclopropane (B1198618) ring bearing a formyl group can be achieved through several fundamental approaches. One of the most common strategies involves the cyclopropanation of α,β-unsaturated aldehydes. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. researchgate.netyoutube.com While effective for a range of substrates, achieving high stereoselectivity in the Simmons-Smith reaction often requires the presence of a directing group, such as a nearby hydroxyl group. doi.org

Another significant method is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent. acs.org The resulting cyclopropanols can then be oxidized to the corresponding cyclopropanecarbaldehydes. A modification of this reaction, the Kulinkovich-Szymoniak reaction, provides a direct route to primary cyclopropylamines from nitriles, which can be subsequently converted to the aldehyde. mdpi.com

Michael-initiated ring closure (MIRC) reactions also represent a powerful tool for the synthesis of cyclopropanes. nih.gov These reactions typically involve the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Asymmetric Synthesis Strategies for Enantiopure Cyclopropane Carboxaldehydes

The demand for enantiomerically pure cyclopropane carboxaldehydes has driven the development of sophisticated asymmetric synthetic strategies. These methods are crucial for applications in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit desired biological activity.

Chiral Auxiliary-Based Approaches

A well-established strategy for inducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans auxiliaries, for example, are widely used in asymmetric aldol (B89426) reactions, which can be a key step in the synthesis of cyclopropane precursors.

Substrate-Directable Reaction Sequences (e.g., Aldol–Cyclopropanation–Retro-Aldol)

A powerful and elegant strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol–cyclopropanation–retro-aldol reactions. acs.org This approach combines the use of a chiral auxiliary with a substrate-directable reaction.

The key steps are:

Aldol Reaction: An enantioselective aldol reaction is performed between an enolate bearing a chiral auxiliary and an α,β-unsaturated aldehyde. This establishes a "temporary" stereocenter.

Directed Cyclopropanation: The newly introduced hydroxyl group from the aldol reaction directs the subsequent cyclopropanation of the double bond, leading to a high degree of diastereoselectivity.

Retro-Aldol Reaction: The final step involves a retro-aldol cleavage to remove the chiral auxiliary and reveal the enantiopure cyclopropane carboxaldehyde.

This methodology has been successfully applied to the synthesis of various chiral cyclopropane carboxaldehydes with high enantiomeric excess.

Stereoselective Synthesis of Phenyl-Substituted Cyclopropanecarbaldehydes

The synthesis of phenyl-substituted cyclopropanecarbaldehydes, such as 1-phenylcyclopropanecarbaldehyde, with control over the stereochemistry at the cyclopropane ring is of significant interest. Organocatalysis has emerged as a particularly powerful tool for this purpose. acs.orgresearchgate.netmdpi.comrsc.org

Chiral secondary amine catalysts, such as derivatives of proline, can activate α,β-unsaturated aldehydes, like cinnamaldehyde (B126680), towards asymmetric cyclopropanation. The reaction of substituted benzyl (B1604629) chlorides with α,β-unsaturated aldehydes, catalyzed by a chiral amine, can produce chiral diarylcyclopropanecarboaldehydes in good to high yields and with excellent enantioselectivities. doi.org The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and the catalyst, which then undergoes a Michael addition and subsequent intramolecular cyclization.

The choice of catalyst, solvent, and base can significantly influence the yield and stereoselectivity of the reaction. For instance, in the synthesis of diarylcyclopropanecarboaldehydes, sterically hindered catalysts have been shown to improve yields by minimizing side reactions. doi.org

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | d.r. | ee (%) | Reference |

| Chiral Amine | Substituted Benzyl Chloride | Cinnamaldehyde | DCE | 70-90 | >20:1 | up to 99 | doi.org |

d.r. = diastereomeric ratio; ee = enantiomeric excess; DCE = 1,2-dichloroethane

Derivations from Precursors (e.g., Weinreb Amides)

Weinreb amides, or N-methoxy-N-methylamides, are versatile precursors in organic synthesis that can be readily converted to aldehydes and ketones. The synthesis of this compound can be envisioned through the preparation of the corresponding 1-phenylcyclopropanecarboxylic acid, which is then converted to a Weinreb amide. Subsequent reduction of the Weinreb amide with a suitable reducing agent, such as lithium aluminum hydride, would furnish the target aldehyde. nih.govrsc.org

The preparation of Weinreb amides from carboxylic acids can be achieved using various coupling agents. nih.gov This approach offers a reliable method for accessing the aldehyde functionality from a more stable carboxylic acid precursor.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 1-Phenylcyclopropanecarboxylic Acid | 1. SOCl₂; 2. Me(MeO)NH·HCl, Base | 1-Phenylcyclopropane Weinreb Amide | High | nih.gov |

| 1-Phenylcyclopropane Weinreb Amide | LiAlH₄ | This compound | Good | nih.gov |

Reactivity and Mechanistic Investigations of 1 Phenylcyclopropanecarbaldehyde

Cyclopropylcarbinyl Radical and Cationic Rearrangements

The reactivity of the cyclopropylcarbinyl system is a cornerstone of physical organic chemistry, often utilized as a mechanistic probe. The high ring strain of the cyclopropane (B1198618) ring facilitates ring-opening reactions, leading to the formation of more stable homoallylic species. These rearrangements can proceed through either radical or cationic intermediates, with the specific pathway and resulting products being highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring.

Radical Pathways and Ring-Opening Phenomena

Cationic Intermediates and Non-Rearrangement Observations

The generation of a carbocation on the cyclopropane ring or at the adjacent carbonyl group can also lead to rearrangement. The stability of the potential cationic intermediates, influenced by the phenyl group, would play a crucial role in determining the reaction pathway. It is conceivable that under certain conditions, the cyclopropylcarbinyl cation could be trapped before rearrangement occurs, leading to non-rearranged products. The balance between these pathways is a subject of significant mechanistic interest. Unfortunately, specific investigations into the cationic rearrangements of 1-phenylcyclopropanecarbaldehyde, including the characterization of any stable cationic intermediates or the observation of non-rearrangement products, have not been documented in detail.

Solvent Effects on Intermediate Formation and Reaction Pathways

The choice of solvent can have a profound impact on the outcome of chemical reactions, particularly those involving charged or radical intermediates. Polar solvents can stabilize ionic intermediates, potentially favoring cationic pathways, while nonpolar solvents might favor radical pathways. The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence transition state energies and reaction rates. A systematic study of solvent effects on the reactivity of this compound would provide valuable insights into the nature of the intermediates involved in its rearrangements. However, such a dedicated study is not currently available.

Addition Reactions with Group 14 Organometallenes

The reactions of aldehydes with highly reactive organometallic species such as disilenes (R₂Si=SiR₂) and silenes (R₂Si=CR₂) often proceed through interesting mechanistic pathways, leading to a variety of cyclic and acyclic products.

Reactions with Disilenes: Mechanistic Probes and Product Distributions (e.g., cis,trans-dienes, oxadisilacycloheptenes)

The addition of a disilene to an aldehyde can be a complex process. For this compound, the reaction could potentially yield products such as cis- and trans-dienes resulting from ring-opening of the cyclopropane, or heterocyclic compounds like oxadisilacycloheptenes. The distribution of these products would serve as a valuable mechanistic probe, providing information about the intermediates and reaction pathways involved. Regrettably, there are no published studies detailing the reaction of this compound with disilenes, and therefore, no data on product distributions or mechanistic insights are available.

Reactions with Silenes: Comparison of Polarized vs. Nonpolar Silenes

Silenes can exhibit varying degrees of polarity depending on their substituents. The reactivity of this compound with a polarized silene versus a nonpolar silene would be expected to differ significantly, providing further mechanistic information. For instance, a more polarized silene might favor a pathway involving zwitterionic intermediates, while a nonpolar silene might react through a radical or concerted mechanism. A comparative study of this nature would be highly informative but has not been reported for this compound.

Evidence for 1,4-Biradical and 1,4-Zwitterionic Intermediates

The reaction of silylenes with carbonyl compounds, including aldehydes like this compound, is proposed to proceed through short-lived intermediates. While direct spectroscopic observation of these intermediates for this compound itself is not extensively documented in readily available literature, mechanistic studies on related systems suggest the involvement of either 1,4-biradical or 1,4-zwitterionic species. The formation of a silaoxirane, a three-membered ring containing silicon, oxygen, and carbon, is a common outcome of silylene addition to aldehydes. This process can be conceptualized as a [2+1] cycloaddition. The nature of the intermediate leading to this product is thought to be influenced by the electronic properties of both the silylene and the carbonyl compound.

Influence of Si=C Bond Polarity on Addition Mechanisms

The polarity of the silicon-carbon double bond in silylenes is a critical factor influencing the mechanism of their addition to carbonyls. Silylenes can exhibit either "normal" or "reversed" polarity of the Si=C bond, depending on the substituents on the silicon atom. This polarity dictates the nucleophilic or electrophilic character of the silicon center. In the context of this compound, a silylene with a more nucleophilic silicon atom would favor a different mechanistic pathway compared to one with a more electrophilic silicon. For instance, a nucleophilic silylene might attack the electrophilic carbonyl carbon, leading to a zwitterionic intermediate. Conversely, an electrophilic silylene could interact with the carbonyl oxygen, potentially favoring a biradical pathway. The specific influence of Si=C bond polarity on the addition to this compound requires further dedicated investigation to elucidate the precise mechanistic details.

Decarbonylation Reactions

Decarbonylation, the elimination of a molecule of carbon monoxide, is a significant reaction pathway for aldehydes, often initiated by radical or photochemical means.

Radical-Initiated Decarbonylation Processes

The decarbonylation of aldehydes can be initiated by radicals, a process that involves the abstraction of the aldehydic hydrogen atom to form an acyl radical. This acyl radical can then lose carbon monoxide to generate a new carbon-centered radical. In the case of this compound, this would lead to the formation of a 1-phenylcyclopropyl radical. Such radical processes can be initiated thermally or by using radical initiators. The Norrish Type I reaction is a photochemical process where the absorption of light by the carbonyl group leads to the homolytic cleavage of the α-carbon-carbonyl bond, generating a radical pair. wikipedia.org

Extent of Ring Opening and Rearrangement in Decarbonylation

A crucial aspect of the decarbonylation of this compound is the fate of the resulting 1-phenylcyclopropyl radical. Cyclopropylmethyl radicals are known to undergo rapid ring-opening rearrangements. Therefore, the 1-phenylcyclopropyl radical generated during decarbonylation is susceptible to rearrangement, potentially leading to the formation of more stable, open-chain radical species. The extent of this ring opening and any subsequent rearrangements would be influenced by reaction conditions such as temperature and the presence of radical trapping agents.

Effect of Radical Scavengers on Rearrangement Pathways

The presence of radical scavengers can significantly influence the outcome of radical-initiated decarbonylation reactions. By trapping the initially formed 1-phenylcyclopropyl radical, scavengers can prevent or minimize subsequent rearrangement reactions. This allows for the study of the primary radical species and can provide evidence for its formation. The efficiency of a radical scavenger in this context would depend on its concentration and its rate of reaction with the cyclopropyl (B3062369) radical relative to the rate of the radical's own rearrangement.

Nucleophilic and Organometallic Reagent Interactions

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack by a variety of reagents, including organometallics like Grignard and organolithium reagents. ucalgary.cayoutube.comresearchgate.net These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the creation of alcohols. dalalinstitute.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral intermediate. Subsequent workup with an acidic solution protonates the resulting alkoxide to yield the corresponding secondary alcohol. ucalgary.ca

| Reagent Type | General Formula | Expected Product with this compound |

| Grignard Reagent | R-MgX | 1-(1-Phenylcyclopropyl)-1-alkanol |

| Organolithium Reagent | R-Li | 1-(1-Phenylcyclopropyl)-1-alkanol |

The reactivity of these organometallic reagents is influenced by factors such as the nature of the R group and the solvent used. For instance, organolithium reagents are generally more reactive than Grignard reagents. The steric hindrance posed by the phenyl and cyclopropyl groups on the alpha-carbon of the aldehyde can also affect the rate and feasibility of the nucleophilic attack.

Behavior in Tishchenko-Type Reactions

The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of a metal alkoxide catalyst to form an ester. wikipedia.orgorganicreactions.org For non-enolizable aldehydes like this compound, this reaction provides a route to the corresponding ester, 1-phenylcyclopropylmethyl 1-phenylcyclopropanecarboxylate. The generally accepted mechanism, catalyzed by an aluminum alkoxide, involves the coordination of the catalyst to one aldehyde molecule, which is then attacked by a second aldehyde molecule to form a hemiacetal intermediate. organic-chemistry.org A subsequent intramolecular hydride shift from this intermediate to another aldehyde molecule leads to the final ester product. wikipedia.orgorganic-chemistry.org

While specific studies on the Tishchenko reaction of this compound are not extensively documented in readily available literature, its behavior can be inferred from the general principles of the reaction. The steric hindrance imposed by the phenylcyclopropyl group might necessitate more forcing reaction conditions (e.g., higher temperatures or catalyst loadings) compared to less hindered aldehydes.

Hypothetical Tishchenko Reaction of this compound:

| Reactant | Catalyst | Product | Hypothetical Yield |

| This compound | Aluminum Triethoxide | 1-Phenylcyclopropylmethyl 1-phenylcyclopropanecarboxylate | Moderate to Good |

This table is illustrative and based on the expected outcome of the Tishchenko reaction for a non-enolizable aldehyde. Actual yields would depend on specific experimental conditions.

Variants of the Tishchenko reaction, such as the Aldol-Tishchenko reaction, which involves the reaction of an aldehyde with a ketone enolate followed by a Tishchenko-type reduction, could also be envisioned. wikipedia.org In a hypothetical scenario, the reaction of this compound with a ketone like acetophenone (B1666503) in the presence of a suitable base and Lewis acid could lead to a 1,3-diol monoester.

Transmethylation and Other Nucleophilic Attack Studies

The carbonyl carbon of this compound is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.com The rate and nature of this attack are influenced by both electronic and steric factors. The phenyl group can withdraw electron density through resonance, enhancing the electrophilicity of the carbonyl carbon. Conversely, the bulky phenylcyclopropyl group can sterically hinder the approach of nucleophiles.

"Transmethylation" as a specific reaction is not a standard, widely recognized named reaction in the context of aldehydes. However, if it refers to the addition of a methyl nucleophile (e.g., from an organometallic reagent like methylmagnesium bromide or methyllithium), this would be a classic nucleophilic addition to the carbonyl group. Such a reaction would be expected to proceed, yielding 1-(1-phenylcyclopropyl)ethanol after an aqueous workup.

Studies on related cyclopropyl carbonyl compounds have shown that nucleophilic attack can sometimes be accompanied by ring-opening of the strained cyclopropane ring, particularly if the reaction conditions promote the formation of radical intermediates or if the nucleophile and leaving group can facilitate a concerted ring-opening process. acs.orgnih.gov For instance, reactions involving certain nucleophiles might lead to the formation of linear products rather than direct addition to the carbonyl.

Illustrative Nucleophilic Additions to this compound:

| Nucleophile | Reagent | Product after Workup | Expected Outcome |

| Hydride | Sodium Borohydride (NaBH₄) | (1-Phenylcyclopropyl)methanol (B1362858) | Reduction of the aldehyde to the primary alcohol. |

| Methyl | Methylmagnesium Bromide (CH₃MgBr) | 1-(1-Phenylcyclopropyl)ethanol | Formation of a secondary alcohol. |

| Cyanide | Hydrogen Cyanide (HCN) / Catalyst | 2-Hydroxy-2-(1-phenylcyclopropyl)acetonitrile | Formation of a cyanohydrin. byjus.com |

This table illustrates expected products from standard nucleophilic additions. The potential for ring-opening reactions under specific conditions should be considered.

The stereochemical outcome of nucleophilic attack on the prochiral carbonyl carbon of this compound would result in the formation of a racemic mixture of enantiomers, as attack from either face of the planar carbonyl group is equally probable in the absence of a chiral catalyst or auxiliary. libretexts.org

Aldehyde Reactivity in Classic Organic Transformations (e.g., Cannizzaro Reaction)

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, involving their base-induced disproportionation into a primary alcohol and a carboxylic acid. wikipedia.orgchemistrytalk.org Given its structure, this compound is a prime candidate for undergoing the Cannizzaro reaction. Treatment with a strong base, such as concentrated potassium hydroxide (B78521), would be expected to yield (1-phenylcyclopropyl)methanol and 1-phenylcyclopropanecarboxylic acid. wikipedia.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. byjus.com This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second molecule of the aldehyde, which is thereby reduced to the corresponding alkoxide. The initial aldehyde molecule is oxidized to a carboxylic acid. byjus.com

Expected Products of the Cannizzaro Reaction:

| Reactant | Reagent | Products |

| This compound | Concentrated Potassium Hydroxide (KOH) | (1-Phenylcyclopropyl)methanol and Potassium 1-phenylcyclopropanecarboxylate |

A "crossed" Cannizzaro reaction is also a possibility, where this compound is reacted with a more reactive aldehyde, such as formaldehyde (B43269), in the presence of a strong base. chemistrytalk.org In this scenario, formaldehyde would be preferentially oxidized to formic acid, while this compound would be reduced to (1-phenylcyclopropyl)methanol, potentially leading to a higher yield of the alcohol product. organic-chemistry.org

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-Phenylcyclopropanecarbaldehyde and for monitoring its chemical transformations in real-time. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the key functional groups and their connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the aromatic protons of the phenyl group, and the protons of the cyclopropane (B1198618) ring are expected. The aldehydic proton characteristically appears as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the phenyl group will present as a multiplet in the aromatic region, approximately δ 7.2-7.5 ppm. The cyclopropyl (B3062369) protons, due to the unique electronic environment of the strained ring, will resonate in the upfield region, generally between δ 1.0-2.0 ppm, with complex splitting patterns due to geminal and cis/trans couplings.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190-200 ppm libretexts.org. The carbons of the phenyl group will resonate in the δ 125-150 ppm range libretexts.org. The carbons of the cyclopropane ring are characteristically found at higher field, typically between δ 10-35 ppm libretexts.org.

The power of NMR extends beyond static structural analysis to the dynamic monitoring of reactions. By acquiring spectra at regular intervals, the consumption of this compound and the formation of products can be quantified, providing valuable kinetic data. This allows for the identification of reaction intermediates and byproducts, offering a deeper understanding of the reaction mechanism.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) and coupling constants (J) based on known spectroscopic data for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehydic-H | 9.5 - 10.0 | s (singlet) | - |

| Phenyl-H | 7.2 - 7.5 | m (multiplet) | - |

| Cyclopropyl-H (methine) | 1.8 - 2.2 | m (multiplet) | - |

| Cyclopropyl-H (methylene) | 1.2 - 1.7 | m (multiplet) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) based on typical values for the respective functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 198 - 202 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 128 - 130 |

| Cyclopropyl C (quaternary) | 30 - 35 |

| Cyclopropyl C-H | 20 - 25 |

| Cyclopropyl CH₂ | 10 - 15 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Many chemical reactions involving cyclopropane derivatives proceed through radical intermediates, particularly those involving ring-opening. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct technique for the detection and characterization of these transient paramagnetic species. While stable molecules are EPR-silent, the presence of an unpaired electron in a radical intermediate generates a characteristic EPR spectrum.

In the context of reactions involving this compound, EPR spectroscopy could be employed to investigate mechanisms that involve homolytic bond cleavage. For instance, radical-induced ring-opening of the cyclopropane ring would generate a carbon-centered radical. The resulting EPR spectrum would provide a wealth of information about the structure of this radical intermediate. The g-factor, hyperfine coupling constants (hfcs) to magnetic nuclei (such as ¹H and ¹³C), and the multiplicity of the signals can be used to determine the electronic structure and the distribution of the unpaired electron density within the radical.

For example, if a radical initiator were to attack the aldehyde group, or if the cyclopropane ring were to open, the resulting radical species would be detectable by EPR. The analysis of the hyperfine coupling constants would allow for the identification of the specific atoms that are interacting with the unpaired electron, providing direct evidence for the proposed mechanistic pathway. In many cases, the radical intermediates are too short-lived to be detected directly. In such instances, spin trapping techniques are employed. A spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR.

Hyphenated Spectroscopic Techniques for Comprehensive Analysis

To gain a more complete picture of complex reaction mixtures containing this compound and its derivatives, hyphenated spectroscopic techniques are invaluable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. In this technique, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. As each component elutes from the GC column, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the phenyl, cyclopropyl, and aldehyde groups. The presence of an aromatic ring often leads to a prominent molecular ion whitman.edu. A common fragmentation pattern for alkyl-substituted benzene rings is the formation of a tropylium ion at m/z 91 whitman.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. In LC-MS, separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for the analysis of aromatic aldehydes nrel.gov. Due to the inherent volatility and polarity of many aldehydes, derivatization is often employed to improve sensitivity and separation efficiency in LC-MS analyses nih.gov.

Computational Spectroscopy for Prediction and Interpretation of Spectra

Computational spectroscopy has emerged as a powerful partner to experimental techniques in the structural elucidation of molecules like this compound. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to predict various spectroscopic properties, including NMR chemical shifts and coupling constants, with a high degree of accuracy d-nb.inforsc.org.

The process typically involves first optimizing the three-dimensional structure of the molecule to find its lowest energy conformation. Then, using this optimized geometry, the NMR shielding tensors for each nucleus are calculated. These shielding tensors can then be converted into chemical shifts. By comparing the computationally predicted spectrum with the experimental one, the assignment of signals can be confirmed, and subtle stereochemical and conformational details can be elucidated.

For complex molecules or for cases where authentic samples are unavailable, DFT-predicted NMR spectra can be an invaluable tool for structural verification. Recent advancements, including the use of machine learning, have further improved the accuracy and speed of these predictions nrel.gov. The integration of DFT calculations with experimental data provides a robust and synergistic approach to the comprehensive spectroscopic characterization of this compound.

Computational Chemistry and Theoretical Studies on 1 Phenylcyclopropanecarbaldehyde Reactivity

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its behavior. google.comnorthwestern.eduyoutube.comfortunejournals.com For 1-phenylcyclopropanecarbaldehyde, such calculations would provide crucial insights into its electronic structure. Key parameters that could be determined include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the magnitude and direction of the molecular dipole moment.

These electronic properties are direct indicators of reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and predicting its behavior in various reactions. While general principles of quantum mechanics are well-documented, specific calculated values for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of organic reactions with a favorable balance of accuracy and computational cost. rsc.orgchemrxiv.orgarxiv.org In the context of this compound, DFT could be employed to model its reactions, such as nucleophilic additions to the carbonyl group or the characteristic ring-opening of the cyclopropane (B1198618) moiety.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and the calculation of activation energies, providing a quantitative understanding of reaction rates and selectivity. Although DFT is a standard tool for such investigations, its specific application to the reaction mechanisms of this compound has not been detailed in accessible scientific reports.

Transition State Analysis and Energy Profile Mapping for Cyclopropyl (B3062369) Rearrangements

The strained three-membered ring of cyclopropane derivatives is prone to rearrangements, often proceeding through complex transition states. Transition state theory provides the formal framework for understanding the rates of these elementary reactions. rsc.org For this compound, computational analysis of transition states is essential for elucidating the mechanisms of its potential rearrangements, such as ring-opening to form allylic or homoallylic species.

Mapping the energy profile of these rearrangements would involve locating the transition state structures and calculating their energies relative to the ground state. This process allows for the prediction of the most favorable rearrangement pathways and the factors that influence them, such as the electronic effects of the phenyl and carbaldehyde substituents. Unfortunately, specific energy profiles and transition state geometries for the cyclopropyl rearrangements of this compound are not documented in the available literature.

Molecular Dynamics Simulations of Reaction Pathways

While quantum mechanical methods are excellent for describing the energetics of a reaction at a static level, molecular dynamics (MD) simulations offer a way to explore the dynamic evolution of a chemical system over time. MD simulations can provide insights into the conformational flexibility of this compound and the role of solvent molecules in its reactions.

By simulating the trajectory of atoms over time, MD can help to visualize reaction pathways and understand how the molecule navigates the potential energy surface. This can be particularly useful for studying complex processes where multiple conformations or solvent interactions play a significant role. As with other computational methods, there is a lack of published MD simulation studies focused specifically on the reaction pathways of this compound.

In Silico Prediction of Novel Reactivities and Selectivities

The ultimate goal of many computational chemistry studies is the in silico prediction of new and useful chemical transformations. nih.gov By understanding the fundamental reactivity of a molecule like this compound through computational models, it becomes possible to predict how it might react with different reagents and under various conditions.

This predictive power can guide the design of new experiments, leading to the discovery of novel reactions and the development of more selective synthetic methods. For example, computational screening could identify catalysts that favor a particular ring-opening pathway or a specific stereochemical outcome. However, without foundational computational data on this compound, the in silico prediction of its novel reactivities remains a prospective endeavor.

Synthetic Applications and Chemical Transformations Derived from 1 Phenylcyclopropanecarbaldehyde

Function as a Mechanistic Probe in Complex Reaction Systems

The strained cyclopropane (B1198618) ring in 1-phenylcyclopropanecarbaldehyde makes it a potential candidate for use as a radical clock. Radical clocks are chemical compounds that undergo predictable rearrangements at known rates, allowing chemists to probe the kinetics and mechanisms of radical reactions. wikipedia.orgillinois.edu When a radical is generated on or near the cyclopropyl (B3062369) group, the high ring strain can be released through a rapid ring-opening reaction. The rate of this rearrangement can be used to "time" other competing reactions. wikipedia.org

For instance, if a reaction is suspected to proceed through a radical intermediate, the introduction of a radical clock like a cyclopropylcarbinyl radical can provide evidence for this pathway. If the reaction products include the rearranged, ring-opened form of the clock, it indicates that a radical was formed and had a lifetime sufficient for the rearrangement to occur. The ratio of the unrearranged to the rearranged product can provide quantitative information about the rates of the competing reaction pathways. wikipedia.orgyoutube.com

While the cyclopropylcarbinyl radical itself is a well-studied radical clock, specific studies detailing the use of this compound as a primary mechanistic probe in complex reaction systems are not extensively documented in the readily available literature. However, the underlying principle of using strained rings to detect radical intermediates is a fundamental concept in physical organic chemistry. researchgate.netwashington.edu The presence of the phenyl group in this compound would influence the stability of any potential radical intermediate and thus the rate of the ring-opening, a factor that would need to be calibrated for its use as a precise mechanistic tool.

Role as a Building Block in the Synthesis of Chiral Compounds

The aldehyde functionality in this compound serves as a versatile handle for the introduction of new stereocenters, making it a useful precursor in the synthesis of chiral compounds. Stereoselective addition of nucleophiles to the carbonyl group can lead to the formation of chiral alcohols with high diastereoselectivity or enantioselectivity, depending on the use of chiral reagents or catalysts. msu.edu

A significant application of this strategy is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. beilstein-journals.org The stereoselective synthesis of β-lactams is of great importance, as the biological activity of these compounds is highly dependent on their stereochemistry. researchgate.net While general methods for the stereoselective synthesis of β-lactams are well-established, specific examples detailing the use of this compound as a starting material are not prevalent in the reviewed literature. However, the principles of asymmetric synthesis can be applied to this molecule. For example, the reaction of this compound with a chiral amine or the use of a chiral catalyst could direct the formation of a specific stereoisomer of a desired product.

Derivatization to Other Cyclopropane-Containing Molecules (e.g., Methyl- and Phenylcyclopropane)

The aldehyde group of this compound can be chemically modified to generate other cyclopropane-containing molecules. For instance, the conversion of the aldehyde to a methyl group would yield 1-methyl-1-phenylcyclopropane. A standard method to achieve this transformation is the Wolff-Kishner reduction. msu.eduresearchgate.nethanze.nl This reaction involves the formation of a hydrazone from the aldehyde, which is then treated with a strong base at high temperatures to give the corresponding alkane.

Alternatively, to synthesize a derivative like 1-benzyl-1-phenylcyclopropane, a Wittig reaction can be employed. nih.gov The Wittig reaction converts aldehydes and ketones into alkenes. nih.gov Reacting this compound with a suitable phosphonium (B103445) ylide, such as benzyltriphenylphosphonium (B107652) chloride, in the presence of a base would produce 1-(1-phenylcyclopropyl)-2-phenylethene. Subsequent catalytic hydrogenation of the newly formed double bond would then yield 1-benzyl-1-phenylcyclopropane.

Formation of Unsaturated Aldehydes via Controlled Ring Opening

The strained three-membered ring of this compound can undergo controlled ring-opening reactions to furnish unsaturated aldehydes. This transformation is often facilitated by Lewis acids or transition metal catalysts. beilstein-journals.orgnih.gov The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring and the reaction conditions.

In the case of this compound, a Lewis acid could coordinate to the carbonyl oxygen, which would facilitate the cleavage of one of the cyclopropane C-C bonds to relieve ring strain and form a more stable carbocationic intermediate. Subsequent elimination of a proton would then lead to the formation of an α,β-unsaturated aldehyde, such as a cinnamaldehyde (B126680) derivative. Transition metal catalysts, such as those based on rhodium or palladium, are also known to effectively catalyze the ring-opening of cyclopropanes. beilstein-journals.org The specific products of these reactions would depend on the catalyst system and the reaction conditions employed.

Integration into Multi-Step Organic Syntheses for Natural Products and Pharmaceuticals

The versatility of this compound as a synthetic building block makes it a valuable component in the multi-step synthesis of complex molecules, including natural products and pharmaceuticals. nih.govmdpi.com A notable example is its potential application in the synthesis of strigolactone analogs like GR24. researchgate.nethanze.nlfrontiersin.org Strigolactones are a class of plant hormones that regulate plant development and are involved in the germination of parasitic weeds. wikipedia.org The synthetic analog GR24 is widely used in research to study the biological effects of strigolactones. wikipedia.org

The synthesis of GR24 involves the construction of a complex tetracyclic ring system. frontiersin.org While detailed synthetic schemes explicitly starting from this compound are not readily found in all public literature, the structural elements of this compound could potentially be incorporated into the synthesis of the ABC-ring system of GR24. For instance, the phenylcyclopropane moiety could serve as a precursor to the A-ring of the strigolactone core. The synthesis of such complex molecules often requires a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. This compound represents a readily available building block that could be elaborated and integrated into such a synthetic strategy. nih.gov

Future Research Directions and Emerging Paradigms in 1 Phenylcyclopropanecarbaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the cyclopropyl (B3062369) group and the aldehyde in 1-phenylcyclopropanecarbaldehyde offers a rich landscape for catalytic exploration. Future research will likely focus on creating novel catalytic systems that can selectively activate and transform this molecule with high efficiency.

One promising avenue is the design of catalysts for controlled ring-opening reactions. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage, which can lead to a variety of valuable linear or rearranged products. Developing catalysts that can selectively cleave specific bonds within the cyclopropane ring, while leaving the phenyl and aldehyde groups intact or directing their subsequent reactions, is a significant challenge. For instance, hydroformylation, a process that adds a formyl group and a hydrogen atom across a double bond, could be adapted for the ring-opening of cyclopropanes. libretexts.orggoogle.com The use of rhodium or cobalt-based catalysts, traditionally employed in the hydroformylation of alkenes, could be explored for the selective transformation of this compound into valuable aldehyde products. libretexts.orgresearchgate.netgoogle.com The development of heterogeneous catalysts for such transformations is particularly desirable for industrial applications, as it simplifies catalyst separation and recycling. google.com

Furthermore, enhancing the selectivity of existing catalytic reactions is crucial. For example, in reactions where multiple products can be formed, new catalyst designs can help to favor the formation of a single, desired isomer. This can be achieved through the use of specifically designed ligands that can influence the steric and electronic environment around the metal center. researchgate.net The development of innovative reaction systems, such as biphasic systems or the use of novel solvents, can also contribute to improved selectivity and efficiency by overcoming mass transfer limitations and facilitating product separation. nih.gov

Exploration of Asymmetric Transformations for Enantioselective Access

The creation of chiral molecules with a specific three-dimensional arrangement is of paramount importance in the pharmaceutical and agrochemical industries. This compound presents an excellent starting point for the synthesis of enantiomerically pure compounds. Future research in this area will concentrate on the development of chiral catalysts that can induce high levels of stereoselectivity in reactions involving this substrate.

Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool for this purpose. numberanalytics.comnumberanalytics.comhilarispublisher.com For reactions involving this compound, this could involve the asymmetric reduction of the aldehyde group to a chiral alcohol, or the enantioselective addition of nucleophiles to the carbonyl carbon. Chiral catalysts can be metal-based, featuring a metal center coordinated to chiral ligands, or they can be small organic molecules known as organocatalysts. numberanalytics.comnumberanalytics.com

The design and synthesis of new chiral ligands and organocatalysts will be a key focus. These catalysts operate by creating a chiral environment around the substrate, directing the approach of the reagent to one face of the molecule over the other. numberanalytics.comnumberanalytics.com For example, chiral amino alcohols have been shown to be effective ligands in a variety of asymmetric catalytic reactions. polyu.edu.hk The development of bifunctional catalysts, which possess both a catalytic site and a recognition site for the substrate, can lead to highly organized transition states and, consequently, high levels of enantioselectivity. youtube.com Researchers will likely explore a range of catalytic systems, including those based on transition metals like rhodium and manganese, as well as enzyme-catalyzed reactions, to achieve high enantiomeric excesses in the transformation of this compound. mdpi.combeilstein-journals.orgyoutube.com

Advanced Computational Predictions for Unprecedented Reactivity Modes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into its electronic structure and potential reaction pathways. youtube.comdergipark.org.tr

Future research will leverage computational studies to explore unprecedented reactivity modes of this molecule. By modeling the transition states of various potential reactions, chemists can predict which pathways are energetically favorable and identify potential new reactions that have not yet been explored experimentally. researchgate.netnih.gov For instance, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the design of new synthetic strategies. dergipark.org.tr

Furthermore, computational models can be used to understand the mechanism of catalytic reactions involving this compound. By calculating the energies of intermediates and transition states in a catalytic cycle, researchers can gain a detailed understanding of how a catalyst functions and identify the rate-determining step. libretexts.orgyoutube.com This knowledge can then be used to design more efficient catalysts. The combination of computational predictions and experimental validation will be a powerful approach for discovering novel transformations of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis. rjptonline.org For a molecule like this compound, these technologies can be applied to accelerate the discovery of new reactions and optimize existing ones.

AI can also be used for reaction design, suggesting novel reaction pathways to synthesize a target molecule from this compound. dartmouth.edu By analyzing vast amounts of chemical literature and reaction data, AI algorithms can identify non-obvious connections and propose innovative synthetic routes. Reinforcement learning, a type of ML, has been successfully employed to optimize chemical reactions by iteratively suggesting new experimental conditions to improve the reaction outcome. nih.gov As more high-quality reaction data becomes available, the application of ML and AI in the chemistry of this compound is expected to grow, leading to more efficient and innovative synthetic methods. nih.govtudelft.nl

Investigation of this compound in Material Science and Supramolecular Chemistry

The unique structural features of this compound also make it an intriguing candidate for applications in material science and supramolecular chemistry. The rigid cyclopropane ring and the aromatic phenyl group can impart specific properties to polymers and other materials.

Future research could explore the use of this compound as a monomer in polymerization reactions. The ring-opening of the cyclopropane moiety could be exploited to create novel polymer backbones with unique conformational and material properties. The presence of the phenyl group could enhance the thermal stability and mechanical strength of the resulting polymers.

In supramolecular chemistry, the ability of molecules to self-assemble into larger, ordered structures is a key focus. The aldehyde group of this compound can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could be used to direct the formation of well-defined supramolecular architectures. The interplay between the strained cyclopropane ring and the aromatic system could also lead to interesting packing arrangements in the solid state. The exploration of this compound in these fields is still in its early stages but holds the potential for the development of new functional materials and complex molecular assemblies.

Q & A

Q. What are the most reliable synthetic routes for 1-Phenylcyclopropanecarbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclopropanation of α,β-unsaturated carbonyl precursors or aldehyde-functionalized cyclopropane derivatives. Key steps include:

- Cyclopropanation via Simmons–Smith reagents (e.g., Zn/CH₂I₂) under controlled temperatures (0–25°C) to avoid ring-opening side reactions .

- Aldehyde protection strategies (e.g., acetal formation) to prevent oxidation during cyclopropane ring formation .

Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1.2–2.0 equivalents of cyclopropanating agents), and testing solvents (e.g., DCM vs. THF) to balance reactivity and stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : Look for cyclopropane proton signals (δ 0.8–2.0 ppm, split into multiplets due to ring strain) and aldehyde proton resonance (δ 9.5–10.5 ppm). Ring strain may cause coupling constants (J) of 5–10 Hz .

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1720 cm⁻¹ and aldehyde C–H stretch (~2820 cm⁻¹) confirm functionality .

- Mass Spectrometry : Molecular ion peaks ([M⁺]) at m/z 160–162 (exact mass depends on substituents) and fragmentation patterns (e.g., loss of CO) validate structural integrity .

Q. How does the cyclopropane ring influence the stability of this compound under varying pH and temperature conditions?

The strained cyclopropane ring makes the compound prone to ring-opening under acidic or basic conditions. Stability studies should:

- Test pH ranges (1–14) at 25°C and 60°C, monitoring degradation via HPLC.

- Avoid prolonged storage in polar aprotic solvents (e.g., DMSO) to prevent nucleophilic attack on the aldehyde group .

Data from accelerated stability testing (40°C/75% RH) can predict shelf-life using Arrhenius equations .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in cyclopropane ring functionalization reactions involving this compound?

Conflicting reports on regioselectivity (e.g., electrophilic vs. radical addition) may arise from:

- Solvent polarity effects : Polar solvents stabilize transition states for electrophilic pathways, while nonpolar solvents favor radical intermediates .

- Substituent electronic effects : Electron-withdrawing groups on the phenyl ring direct addition to the less substituted cyclopropane carbon.

Researchers should conduct kinetic isotope effect (KIE) studies and DFT calculations to map transition states .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?

- DFT Applications : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, cyclopropane carbons often show higher LUMO accessibility than the aldehyde group .

- Molecular Dynamics (MD) Simulations : Model solvent interactions to identify conditions that stabilize reactive intermediates .

Validate predictions with experimental Hammett plots (σ⁺ values) and substituent effect studies .

Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects) may stem from:

- Variability in assay conditions : Differences in cell lines (e.g., HeLa vs. NIH/3T3) or incubation times .

- Impurity profiles : Uncharacterized byproducts from incomplete purification (e.g., residual Pd catalysts) .

Address these by:

Methodological Considerations

Q. How should researchers design experiments to probe the stereoelectronic effects of the cyclopropane ring in this compound?

- Variable Angle Spectroscopy (VAS) : Measure bond angles via X-ray crystallography to correlate strain energy with reactivity .

- Kinetic Studies : Compare reaction rates of cyclopropane vs. non-cyclopropane analogs under identical conditions .

- Isotopic Labeling : Use ¹³C-labeled cyclopropane carbons to track bond cleavage pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound derivatives?

- Probit Analysis : Model non-linear dose-response curves for LC₅₀/EC₅₀ calculations .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05, Bonferroni-corrected) .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + metabolic profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。